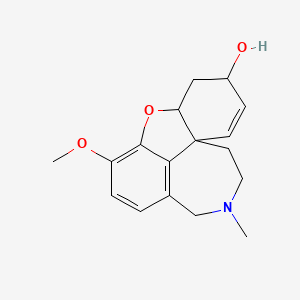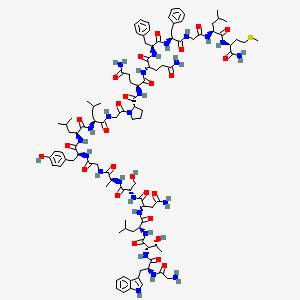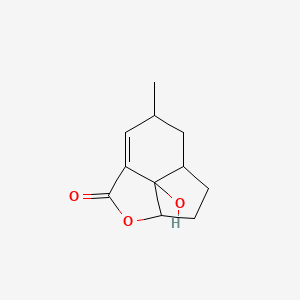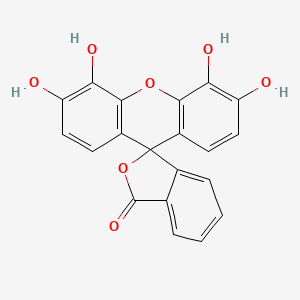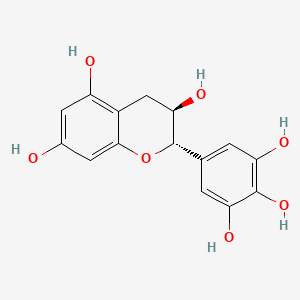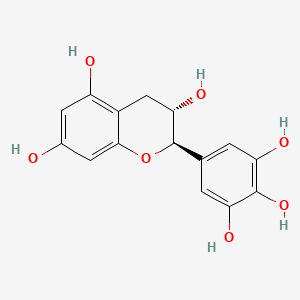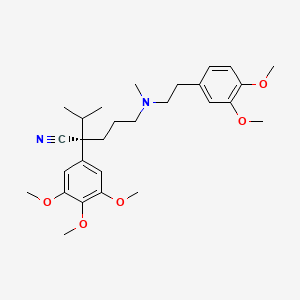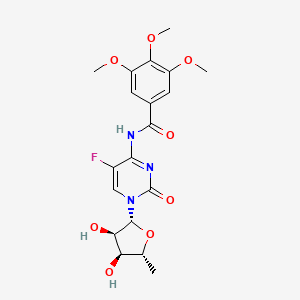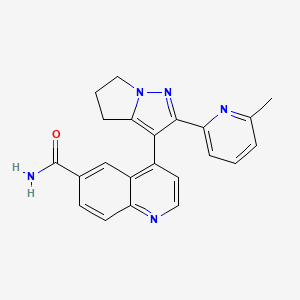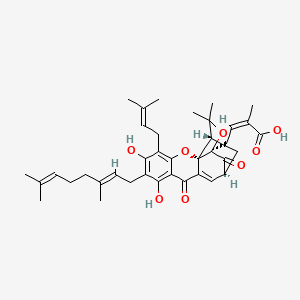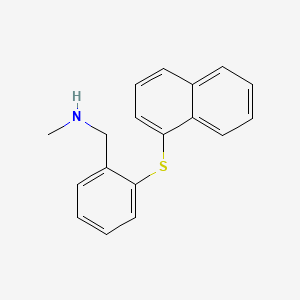
L-Anserina nitrato
Descripción general
Descripción
L-Anserine nitrate salt is a dipeptide composed of beta-alanine and 3-methyl-L-histidine. It is naturally found in animal tissues, particularly in skeletal muscles and the brain. This compound is known for its antioxidant properties and its ability to scavenge hydroxyl radicals. It also inhibits nonenzymatic protein glycation induced by reducing sugars .
Aplicaciones Científicas De Investigación
L-Anserine nitrate salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide function and metabolism.
Biology: Investigated for its role in muscle metabolism and antioxidant mechanisms.
Medicine: Studied for its potential protective actions under diabetic conditions and its ability to lower serum urate levels.
Industry: Used in the formulation of supplements due to its antioxidant properties .
Mecanismo De Acción
L-Anserine nitrate salt exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges hydroxyl radicals, protecting cells from oxidative damage.
Inhibition of Protein Glycation: It inhibits nonenzymatic protein glycation induced by reducing sugars.
Urate-Lowering Effects: It inhibits urate uptake mediated by urate transporter 1 (URAT1) and xanthine oxidase activity, thereby lowering serum urate levels
Similar Compounds:
L-Carnosine: Another dipeptide composed of beta-alanine and L-histidine, known for its antioxidant and anti-glycation properties.
3-Methyl-L-histidine: A derivative of histidine with similar antioxidant properties.
Beta-Alanine: A precursor to dipeptides like L-Anserine and L-Carnosine.
Uniqueness of L-Anserine Nitrate Salt: L-Anserine nitrate salt is unique due to its specific composition of beta-alanine and 3-methyl-L-histidine, which imparts distinct antioxidant and anti-glycation properties. It is less potent than L-Carnosine in inhibiting protein-protein crosslinking but has a significant role in muscle metabolism and antioxidant mechanisms .
Safety and Hazards
L-Anserine nitrate can cause skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Anserine is a potent antioxidant and activates the intracellular Hsp70/HO-1 defense system under oxidative and glycative stress . Short-term anserine treatment in diabetic mice improves glucose homeostasis and nephropathy . Although there is no evidence that nitrate improves proteinuria, future experiments should administer nitrate-free anserine, which has now become available .
Análisis Bioquímico
Biochemical Properties
L-Anserine nitrate plays a significant role in biochemical reactions due to its antioxidant capabilities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits nonenzymatic protein glycation induced by aldose and ketose reducing sugars . Additionally, L-Anserine nitrate has been shown to inhibit xanthine oxidase activity, which is crucial in the production of uric acid . This inhibition helps in reducing oxidative stress and preventing the formation of advanced glycation end-products (AGEs).
Cellular Effects
L-Anserine nitrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to have anti-inflammatory and anti-fatigue effects, which are mediated through its antioxidant properties . In cellular models, L-Anserine nitrate has been shown to inhibit the uptake of urate by URAT1 transporters, thereby reducing uric acid levels . This compound also affects the expression of heat shock proteins, which play a role in cellular stress responses .
Molecular Mechanism
The molecular mechanism of L-Anserine nitrate involves its interaction with specific enzymes and transporters. It inhibits xanthine oxidase, reducing the production of uric acid . Additionally, L-Anserine nitrate interacts with URAT1 transporters, inhibiting the uptake of urate and promoting its excretion . These interactions help in reducing oxidative stress and inflammation, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Anserine nitrate have been observed to change over time. The compound is stable under specific storage conditions, such as -20°C for up to one month and -80°C for up to six months . Long-term studies have shown that L-Anserine nitrate maintains its antioxidant properties and continues to inhibit xanthine oxidase activity over extended periods . Its effectiveness may decrease if not stored properly.
Dosage Effects in Animal Models
The effects of L-Anserine nitrate vary with different dosages in animal models. At low doses, it has been shown to alleviate symptoms of hyperuricemia and reduce inflammation . Higher doses have demonstrated more pronounced effects, including significant reductions in uric acid levels and improved antioxidant capacity . Extremely high doses may lead to adverse effects, such as toxicity and disruption of normal cellular functions .
Metabolic Pathways
L-Anserine nitrate is involved in several metabolic pathways, including those related to antioxidant defense and uric acid metabolism. It interacts with enzymes such as xanthine oxidase and URAT1 transporters, influencing the production and excretion of uric acid . Additionally, L-Anserine nitrate affects the levels of various metabolites, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, L-Anserine nitrate is transported and distributed through specific transporters and binding proteins. It interacts with URAT1 transporters, which play a crucial role in its cellular uptake and distribution . This interaction helps in localizing the compound to specific tissues where it exerts its antioxidant and anti-inflammatory effects .
Subcellular Localization
L-Anserine nitrate is localized to specific subcellular compartments, where it exerts its activity. It has been observed to accumulate in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in oxidative stress responses . This subcellular localization is essential for its function as an antioxidant and its role in reducing oxidative damage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Anserine can be crystallized from aqueous ethanol. It is hygroscopic and is best stored as the nitrate salt. The purification process involves shaking the nitrate salt with Dowex 3 (x4 free base) and washing with water. The filtrate is then evaporated, and water is removed by three distillations with 10 mL of propan-2-ol. The crystals are dissolved in methanol, and water is added dropwise until one phase is obtained. The solution is then cooled, and the crystals are dried at 60°C over phosphorus pentoxide in a vacuum .
Industrial Production Methods: The industrial production of L-Anserine nitrate salt typically involves large-scale crystallization and purification processes similar to the laboratory methods but scaled up to meet industrial demands. The use of automated systems for crystallization, filtration, and drying ensures consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: L-Anserine nitrate salt undergoes various chemical reactions, including:
Oxidation: It acts as a potent antioxidant, scavenging hydroxyl radicals.
Reduction: It inhibits nonenzymatic protein glycation induced by aldose and ketose reducing sugars.
Substitution: It can form complexes with metal ions, which may alter its chemical properties.
Common Reagents and Conditions:
Oxidation: Involves the presence of hydroxyl radicals.
Reduction: Involves reducing sugars like aldose and ketose.
Substitution: Involves metal ions and appropriate solvents.
Major Products Formed:
Oxidation: The primary product is the oxidized form of L-Anserine.
Reduction: The primary product is the reduced form of the glycated protein.
Substitution: The primary products are metal ion complexes of L-Anserine.
Propiedades
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWOKAYJAHHSNY-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862239 | |
| Record name | Anserine nitrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10030-52-1, 5937-77-9 | |
| Record name | L-Histidine, β-alanyl-3-methyl-, nitrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Anserine nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anserine nitrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-anserine nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



